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Compound of Interest

(6-lodo-5-methoxy-pyridin-2-yl)-
Compound Name:

methanol
CAS No.: 154497-85-5
Cat. No.: B3243063

Get Quote

Executive Summary

2-Hydroxymethyl-6-iodo-5-methoxypyridine (also known as (6-iodo-5-methoxypyridin-2-
yl)methanol) is a highly specialized, trisubstituted pyridine scaffold used primarily in medicinal
chemistry as a bifunctional building block.[1] Its structural utility lies in the orthogonal reactivity
of its three substituents:

+ C6-lodine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura,
Sonogashira, Buchwald-Hartwig).

¢ C2-Hydroxymethyl: A versatile alcohol handle for oxidation to aldehydes/acids or conversion
to electrophilic leaving groups (halides/mesylates).

+ C5-Methoxy: An electron-donating group (EDG) that modulates the pyridine ring's electron
density, influencing both biological binding affinity and the regioselectivity of chemical
modifications.
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This guide details the physicochemical properties, synthetic pathways, and reactivity profile of
this compound, designed for researchers optimizing lead compounds in kinase inhibitor and
GPCR antagonist programs.

Physicochemical Profile

Due to the specialized nature of this intermediate, experimental data is often extrapolated from
close structural analogs (e.g., (6-iodopyridin-2-yl)methanol).

Property Value | Description Notes

(6-iodo-5-methoxypyridin-2-

IUPAC Name Preferred nomenclature
yl)methanol
Not widely listed (Analog: Custom synthesis often
CAS Number )
851102-41-5 for des-methoxy) required
Molecular Formula C7HsINO:2
Molecular Weight 265.05 g/mol
. _ lodinated pyridines often
Appearance Off-white to pale yellow solid ]
yellow upon aging
) ) ) Based on (6-iodopyridin-2-
Predicted Melting Point 75-85 °C
yl)methanol (MP: 78-82°C)
- DMSO, Methanol, DCM, Ethyl Low water solubility; soluble in
Solubility

Acetate polar organics

o Reduced basicity due to
pKa (Pyridine N) ~2.5-3.0 ) ]
inductive effect of | and OMe

) lodides are photosensitive;
Storage 2-8 °C, Protect from Light )
store under inert gas

Synthetic Architecture

The synthesis of 2-hydroxymethyl-6-iodo-5-methoxypyridine presents a regiochemical
challenge. The most robust route utilizes Directed Ortho Metalation (DoM), leveraging the
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directing effects of the C5-methoxy and C2-hydroxymethyl groups to install the iodine at C6
selectively.

Protocol: Directed Ortho Metalation (DoM) Strategy

This route avoids the poor regioselectivity of direct electrophilic iodination.

Step 1: Precursor Preparation Start with 2-bromo-5-methoxypyridine. Convert to the methyl
ester via palladium-catalyzed carbonylation (Pd(OAc)z, dppf, CO, MeOH), followed by
reduction with NaBHa to yield (5-methoxypyridin-2-yl)methanol.

Step 2: Protection Protect the primary alcohol to prevent deprotonation during the lithiation
step.

o Reagents: TBDMSCI, Imidazole, DCM.
e Product: 2-((tert-butyldimethylsilyloxy)methyl)-5-methoxypyridine.
Step 3: Regioselective Lithiation & lodination

o Mechanism:[1][2][3][4][5][6] The C5-methoxy group directs lithiation to the ortho positions
(C4 or C6). The Ring Nitrogen (N1) strongly directs to C6 (alpha-lithiation). These synergistic
effects make C6 the exclusive site of deprotonation.

e Reagents: LITMP (Lithium 2,2,6,6-tetramethylpiperidide), THF, -78 °C.

e Quench: lodine (I2) in THF.[7]

e Product: 2-((tert-butyldimethylsilyloxy)methyl)-6-iodo-5-methoxypyridine.
Step 4: Deprotection

e Reagents: TBAF (Tetra-n-butylammonium fluoride) in THF.

e Final Product:2-hydroxymethyl-6-iodo-5-methoxypyridine.

Visualization: Synthetic Workflow
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Caption: Step-wise synthesis via Directed Ortho Metalation (DoM) ensuring C6 regioselectivity.

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b3243063/docs?utm_src=pdf-body-img#technical-guide-2-hydroxymethyl-6-iodo-5-methoxypyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3243063?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Reactivity & Functionalization[6]

The compound serves as a "divergent node" in synthesis. The C6-iodine and C2-
hydroxymethyl groups allow for sequential functionalization without protecting group
manipulation in many cases.

A. C-C Bond Formation (C6 Position)

The C6-iodine is electronically activated for oxidative addition due to its position alpha to the
pyridine nitrogen.

e Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.
o Catalyst: Pd(dppf)Clz or Pd(PPhs)a.
o Base: K2COs or Cs2CO0s.

o Note: The free hydroxyl group is generally tolerated, but high temperatures (>100°C) may
require protection to prevent side reactions.

e Sonogashira Coupling: Reacts with terminal alkynes.
o Conditions: PdCIz(PPhs)2, Cul, EtsN.

o Application: Synthesis of fused bicyclic systems (e.g., furopyridines) via subsequent
cyclization with the C5-methoxy (after demethylation) or C2-alcohol.

B. Functional Group Interconversion (C2 Position)

The hydroxymethyl group is a precursor to electrophiles or other nucleophiles.
¢ Oxidation to Aldehyde:
o Reagent: MnO2 (mild, selective) or Dess-Martin Periodinane.
o Product: 6-iodo-5-methoxypicolinaldehyde (Precursor for reductive amination).

e Conversion to Leaving Group:
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o Reagent: SOCI:2 (to chloride) or MsCI/EtsN (to mesylate).

o Utility: Allows for S_N2 displacement by amines or thiols to create side chains.

Visualization: Divergent Reactivity Map

Suzuki Coupling
(Aryl-Pyridine)

Pd(0), Ar-B(OH)2
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(Alkyne-Pyridine)
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Alkylation (NaH/R-X)
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Caption: Orthogonal reactivity profile allowing independent modification of the C6 and C2
positions.

Medicinal Chemistry Applications

» Kinase Inhibitors: The 2-aminopyrimidine or pyridine motif is a classic "hinge binder" in
kinase inhibitors. The 2-hydroxymethyl group can be converted into a solubilizing tail (e.qg.,
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morpholine-methyl), while the 6-iodo group allows attachment of the hydrophobic core that
occupies the kinase back pocket.

e Fragment-Based Drug Discovery (FBDD): The molecule fits the "Rule of 3" (MW < 300, H-
donors < 3, H-acceptors < 3), making it an ideal fragment for screening.

» Bioisosteres: The 5-methoxy group often serves as a metabolic blocker or to lock the
conformation of the pyridine ring relative to adjacent systems via intramolecular hydrogen
bonding.

Handling & Safety

» Hazard Identification:
o H315/H319: Causes skin and serious eye irritation.
o H335: May cause respiratory irritation.

o Stability: The C-I bond is susceptible to homolytic cleavage under UV light. Store in amber
vials.

o Chemical Incompatibility: Avoid strong oxidizing agents (which may over-oxidize the alcohol
to carboxylic acid or N-oxide) and strong bases (which may cause elimination if the alcohol is
activated).
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¢ BenchChem. "Technical Guide: 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol.” Link
(Comparative reactivity data for hydroxymethyl-iodo-methoxy scaffolds).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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